2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride
Description
Properties
CAS No. |
36085-64-0 |
|---|---|
Molecular Formula |
C7H12ClN3S |
Molecular Weight |
205.71 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3S.ClH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H |
InChI Key |
TUJDTIHGHVBHQC-UHFFFAOYSA-N |
SMILES |
C1CNCCC2=C1N=C(S2)N.Cl.Cl |
Canonical SMILES |
C1CNCCC2=C1N=C(S2)N.Cl |
Synonyms |
5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine Dihydrochloride |
Origin of Product |
United States |
Preparation Methods
Bromination-Cyclization Sequence
The most well-documented approach involves a two-step bromination-cyclization sequence. 1-Benzyl-5-bromohexahydro-4H-azepin-4-one hydrobromide serves as the key intermediate, synthesized via bromination of 1-benzylhexahydro-4H-azepin-4-one using hydrobromic acid in glacial acetic acid. Subsequent reaction with thiourea in refluxing ethanol induces cyclization, forming the thiazolo[5,4-d]azepine core.
Reaction Conditions :
-
Molar Ratio : Equimolar thiourea and brominated azepinone hydrobromide.
-
Solvent : Ethanol (600 mL per 77.5 g of brominated precursor).
-
Temperature : Reflux (≈78°C) for 2 hours.
-
Workup : Basification with NaOH (pH 12), chloroform extraction, and dihydrochloride salt formation using isopropanolic HCl.
Solvent-Free Melt Reaction
An alternative solvent-free method involves direct heating of the brominated azepinone hydrobromide with thiourea at 100–120°C for 10 minutes. This melt reaction simplifies purification by eliminating solvent handling but requires precise temperature control to prevent decomposition.
Key Steps :
-
Mixing : Equimolar quantities of reagents.
-
Heating : Molten state maintained for 10 minutes.
-
Purification : Aqueous workup followed by chloroform extraction and HCl salt precipitation.
Yield : 51%, lower than solution-phase methods due to competing side reactions.
Mechanistic Insights and Reaction Optimization
Cyclization Mechanism
The thiazole ring formation proceeds via nucleophilic attack of thiourea’s sulfur atom on the electrophilic carbon adjacent to the bromine in the azepinone intermediate. This step is followed by intramolecular cyclization, eliminating HBr and generating the fused thiazoloazepine system.
Critical Factors :
Bromination Efficiency
Bromination of the azepinone precursor achieves ≈90% conversion under optimal conditions (glacial acetic acid, 40% HBr in acetic acid, room temperature). Incomplete bromination reduces cyclization yields, emphasizing the need for stoichiometric bromine equivalents.
Comparative Analysis of Synthetic Methods
| Parameter | Bromination-Cyclization | Melt Reaction |
|---|---|---|
| Yield | 59–60% | 51% |
| Reaction Time | 2 hours | 10 minutes |
| Solvent Use | Ethanol (high volume) | None |
| Purification | Crystallization | Extraction & precipitation |
| Scalability | Moderate | Limited by heat transfer |
Key Observations :
-
Solution-Phase Superiority : Higher yields and reproducibility favor ethanol-based methods despite larger solvent volumes.
-
Melt Reaction Utility : Suitable for small-scale synthesis where solvent removal is problematic.
Purification and Salt Formation
Free Base Isolation
Post-cyclization, the hydrobromide salt is dissolved in water and basified to pH 12, liberating the free base. Chloroform extraction achieves >95% recovery, with residual solvent removed via rotary evaporation.
Dihydrochloride Salt Precipitation
Treating the free base with isopropanolic HCl in ethanol/ethyl acetate mixtures induces crystallization. Critical Parameters :
-
Acid Concentration : Saturated HCl in isopropanol ensures complete protonation.
-
Cooling Rate : Gradual cooling (0.5°C/min) yields larger, purer crystals.
Purity : >98% by NMR after two recrystallizations.
Challenges and Mitigation Strategies
Byproduct Formation
Major Byproducts :
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazoloazepine derivatives .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C₇H₁₁N₃S
- Molecular Weight : 169.25 g/mol
- CAS Number : 86029-68-7
- Purity : Typically 96% .
Anticancer Research
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine dihydrochloride has been studied for its potential anticancer properties. Research indicates that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Mechanism of Action : The compound has shown inhibitory effects on carbonic anhydrase isoforms (CA IX and CA XII), which are often overexpressed in hypoxic tumor environments. Inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes .
- Case Study : In vitro studies demonstrated a dose-dependent inhibition of breast cancer cell lines (MCF-7), with IC50 values indicating significant efficacy at low concentrations. This suggests that structural modifications to the compound could enhance its selectivity and biological activity against cancer cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes associated with various diseases.
- Target Enzymes :
- Research Findings : Kinetic assays revealed that this compound binds effectively to the active sites of these enzymes. Molecular docking studies further confirmed the binding affinity and interaction dynamics .
Anticonvulsant Activity
In addition to its anticancer properties, this compound has demonstrated anticonvulsant effects in various preclinical studies.
- Mechanism of Action : The anticonvulsant activity is believed to be mediated through modulation of neurotransmitter systems and ion channels involved in seizure activity.
- Experimental Results :
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride involves its interaction with specific molecular targets and pathways. As a metabolite of Talipexole, it may influence dopaminergic pathways in the brain, although detailed studies on its specific molecular targets and pathways are limited . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Talipexole: The parent compound from which 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride is derived.
Thiazoloazepine Derivatives: Other compounds with similar thiazole and azepine ring structures.
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of Talipexole. This gives it distinct pharmacological properties and research applications compared to other thiazoloazepine derivatives .
Biological Activity
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine dihydrochloride is a heterocyclic compound with significant pharmacological potential. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H13Cl2N3S
- Molar Mass : 242.17 g/mol
- CAS Number : 36085-64-0
- Melting Point : >230 °C (dec)
- Solubility : Slightly soluble in methanol and water
- Appearance : Solid, light beige to beige color
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound exhibits:
- Antimicrobial Activity : Studies suggest that this compound has potential antimicrobial properties against various bacterial strains. Its thiazole ring structure is known to enhance interactions with microbial enzymes.
- Antitumor Effects : Preliminary research indicates that the compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Pharmacological Effects
The pharmacological profile of this compound includes:
- CNS Activity : The compound has shown promise in modulating neurotransmitter systems. It may act as a neuroprotective agent and has been investigated for its potential in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Table 1: Summary of Biological Activities
Recent Research Insights
Recent studies have focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity. For instance:
- Derivatives Development : Researchers have developed several derivatives that exhibit improved solubility and bioavailability while maintaining or enhancing their biological efficacy.
- In Vivo Studies : Animal models have demonstrated promising results in terms of safety and efficacy for both antimicrobial and antitumor applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride, and how can reaction efficiency be optimized?
- Answer: Synthesis typically involves multi-step heterocyclic chemistry, leveraging thiazole and azepine ring formation. To optimize efficiency, employ computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, as outlined in integrated computational-experimental frameworks . Reaction conditions (solvent polarity, temperature gradients) should be systematically varied using Design of Experiments (DoE) to minimize side products.
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm backbone connectivity and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- HPLC with UV/Vis or charged aerosol detection to quantify impurities (e.g., diastereomers or unreacted precursors) .
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. How should researchers handle stability and storage challenges for this hydrochloride salt?
- Answer: Store in a dry, airtight container under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light, heat (>25°C), or acidic/alkaline vapors. Pre-formulation stability studies (accelerated aging at 40°C/75% RH for 14 days) can identify degradation pathways (e.g., hydrolysis of the thiazole ring) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reactivity or byproduct formation)?
- Answer: Apply density functional theory (DFT) to model reaction pathways and identify low-energy intermediates. For example, discrepancies in regioselectivity during azepine ring closure can be addressed by comparing computed activation barriers for alternative pathways . Pair this with machine learning (e.g., using Pistachio or Reaxys databases) to predict feasible synthetic routes and validate hypotheses .
Q. What strategies are effective in addressing batch-to-batch variability in biological activity studies?
- Answer:
- Impurity profiling: Use LC-MS/MS to quantify trace impurities (e.g., residual solvents, oxidation byproducts) that may modulate activity .
- Bioassay standardization: Include internal controls (e.g., reference agonists/antagonists) in each assay plate to normalize inter-batch variability .
- Crystallographic analysis: Confirm conformational homogeneity of the compound’s active form to rule out polymorphism-related discrepancies .
Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Answer:
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (kₐₙ/kₒff) to purified targets.
- Fluorescence polarization assays: Use labeled analogs (e.g., Bodipy FL derivatives) to study competitive binding .
- Molecular docking simulations: Integrate with cryo-EM or NMR-derived structures to predict binding poses and guide mutagenesis studies .
Q. What methodologies are recommended for resolving spectral overlaps in NMR or IR data during structural elucidation?
- Answer:
- 2D-NMR techniques (HSQC, HMBC) to assign overlapping proton signals.
- Isotopic labeling (e.g., ¹⁵N or ¹³C) for tracking specific functional groups.
- Dynamic NMR (DNMR): Resolve conformational equilibria by analyzing temperature-dependent line broadening .
Methodological Resources
- Synthetic Route Prediction: Leverage databases like Pistachio, Reaxys, and BKMS_METABOLIC for retrosynthetic planning .
- Data Contradiction Analysis: Adopt frameworks from the Contested Territories Network for iterative hypothesis testing and peer-validation workflows .
- Environmental Impact Mitigation: Follow OECD guidelines for aquatic toxicity testing to assess ecotoxicological risks during disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
